molecular formula C17H21NO3 B1261018 N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Cat. No. B1261018
M. Wt: 287.35 g/mol
InChI Key: HEPRAZQZDVDTHU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a methoxynaphthalene. It derives from a propionamide.

Scientific Research Applications

Antibacterial and Antifungal Properties

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide and its derivatives exhibit significant antibacterial and antifungal activities. A study by Helal et al. (2013) synthesized various derivatives and found them to have comparable antimicrobial activity to standard agents like Ampicilline and Flucanazole in in vitro screenings. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).

Melatonin Receptor Affinity

A study by Chu et al. (2002) focused on synthesizing naphthalenic melatonin receptor ligands, including N-[2-(7-alkoxy-2-methoxy-1-naphthyl)ethyl]propionamide, which exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors. This research indicates potential applications in studying and possibly treating disorders related to melatonin receptor dysfunctions (Chu et al., 2002).

Herbicide Metabolism and Phototransformation

The metabolism of related compounds in agricultural contexts has been studied. Murphy et al. (1973) investigated the metabolism of a related herbicide in tomatoes, leading to insights into its environmental and biological transformations (Murphy et al., 1973). Additionally, Aguer et al. (1998) examined the phototransformation of napropamide in UV light, which is relevant to understanding the environmental fate of such compounds (Aguer et al., 1998).

Pesticide Detection

Tran et al. (2012) developed a label-free electrochemical immunosensor using a related monomer, which showed potential in environmental monitoring and pesticide detection (Tran et al., 2012).

Antiviral Activity

Research into the antiviral properties of related naphthyridin-2(1H)-one derivatives by Boros et al. (2009) revealed potent antiviral activity in cellular assays, particularly against HIV-integrase (Boros et al., 2009).

Cancer Chemosensitization

Lokhande et al. (2008) synthesized a class of molecules structurally similar to N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide and evaluated their potential as chemosensitizing agents for cancer, showing promising results in reversing drug resistance in leukemia cell lines (Lokhande et al., 2008).

Topical Drug Delivery

Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use in topical drug delivery, highlighting the diverse pharmaceutical applications of these compounds (Rautio et al., 2000).

Antibacterial and Herbicidal Activity of Derivatives

Kos et al. (2013) prepared and tested a series of derivatives for their antibacterial and herbicidal activities, demonstrating the versatility of these compounds in different biological and environmental applications (Kos et al., 2013).

properties

Product Name

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide

InChI

InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)

InChI Key

HEPRAZQZDVDTHU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in Step B (3.73 mmol) is dissolved in 100 ml of a mixture of water and ethyl acetate (50/50). Potassium carbonate (11.2 mmol) is added and the reaction mixture is cooled to 0° C. Using an ice bath. Propanol chloride (4.6 mmol) is added dropwise and the mixture is stirred for 15 minutes in the cold state. When the reaction is complete, the organic phase is washed with hydrochloric acid solution (1M), washed with water, dried and evaporated under reduced pressure. The solution obtained is recrystallized from acetonitrile to yield the title product in the form of a white solid.
Name
compound
Quantity
3.73 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 mmol
Type
reactant
Reaction Step Two
Name
Propanol chloride
Quantity
4.6 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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